Abrusoside A

Description

This compound has been reported in Abrus fruticulosus and Abrus precatorius with data available.

Structure

3D Structure

Properties

CAS No. |

124962-06-7 |

|---|---|

Molecular Formula |

C36H54O10 |

Molecular Weight |

646.8 g/mol |

IUPAC Name |

(1S,3R,6S,7S,8R,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |

InChI |

InChI=1S/C36H54O10/c1-18-6-7-21(44-29(18)41)19(2)20-10-12-33(4)23-8-9-24-34(5,31(42)43)25(46-30-28(40)27(39)26(38)22(16-37)45-30)11-13-35(24)17-36(23,35)15-14-32(20,33)3/h6,19-28,30,37-40H,7-17H2,1-5H3,(H,42,43)/t19-,20+,21-,22+,23-,24-,25-,26+,27-,28+,30-,32+,33-,34-,35+,36-/m0/s1 |

InChI Key |

CJHYXUPCGHKJOO-AYOTXDKCSA-N |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)[C@@H](C)C2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Abrusoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrusoside A is a naturally occurring triterpene glycoside that has garnered significant interest for its intense sweetening properties, reported to be 30 to 100 times that of sucrose.[1] Isolated from the leaves of Abrus precatorius, a plant belonging to the Fabaceae family, this compound is a member of the cycloartane class of triterpenoids.[2][3] Unlike the highly toxic constituents found in the seeds of the same plant, this compound has been found to be non-toxic in preliminary studies.[1] This guide provides a comprehensive overview of the chemical structure of this compound, detailing its molecular characteristics, the experimental protocols used for its isolation and elucidation, and its likely biological mechanism of action.

Chemical Structure and Properties

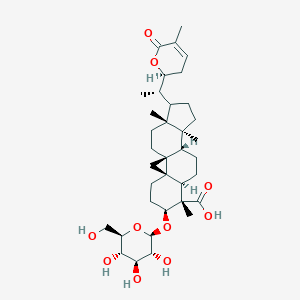

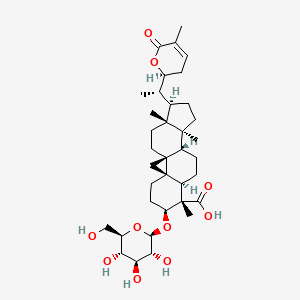

This compound is a complex molecule characterized by a pentacyclic cycloartane triterpenoid core, known as abrusogenin, to which a monosaccharide unit is attached. The systematic name for this compound is (22S,24Z)-3β-(β-D-glucopyranosyloxy)-26-oxo-22,26-epoxy-9β,19-cyclolanost-24-en-28-oic acid.[4]

The core structure is a cycloartane, a type of triterpene with a characteristic cyclopropane ring involving carbon C-9, C-10, and C-19. The aglycone, abrusogenin, features a carboxylic acid at C-4 and a lactone ring.[1][2] A β-D-glucopyranosyl moiety is linked to the C-3 position of the aglycone via a glycosidic bond.[1]

Chemical Structure of this compound

Image Source: PubChem CID 6857683

Image Source: PubChem CID 6857683

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₄O₁₀ | [4] |

| Molecular Weight | 646.8 g/mol | [4] |

| CAS Number | 124962-06-7 | [4] |

| Appearance | Amorphous powder | [1] |

| Sweetness Potency | 30-100x sucrose | [1] |

Experimental Protocols

The isolation and structural elucidation of this compound were first reported by Choi et al. in 1989. The following protocols are based on their work and subsequent studies on related compounds from Abrus precatorius.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from the leaves of Abrus precatorius is outlined below.

Detailed Methodology:

-

Plant Material and Extraction: Dried and powdered leaves of Abrus precatorius are exhaustively extracted with 80% aqueous methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.[5]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with diethyl ether (Et₂O) to remove nonpolar constituents. The aqueous layer is subsequently extracted with water-saturated n-butanol (n-BuOH). The n-BuOH fraction, containing the glycosides, is concentrated to dryness.[1][5]

-

Column Chromatography: The n-BuOH soluble fraction is subjected to silica gel column chromatography. The column is typically eluted with a solvent system of chloroform-methanol-water in a stepwise gradient. Fractions are collected and monitored by thin-layer chromatography (TLC).[6]

-

Final Purification: Fractions containing this compound are combined and may require further purification using techniques such as high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

Structural Elucidation Techniques

The structure of this compound was determined using a combination of spectroscopic methods.

1. Mass Spectrometry:

-

Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique suitable for non-volatile and thermally unstable compounds like glycosides.[7][8]

-

Protocol: The purified sample of this compound is mixed with a liquid matrix, such as glycerol or 3-nitrobenzyl alcohol, on a metal target.[8] This target is then bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon) in the mass spectrometer's source.[7] This process causes the sample molecules to be sputtered into the gas phase and ionized, typically by protonation, forming [M+H]⁺ ions.[8]

-

Data Interpretation: The resulting mass spectrum reveals the molecular weight of the compound. For this compound, a prominent ion corresponding to its protonated molecule is observed, confirming its molecular formula.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY and HMBC) experiments are crucial for determining the detailed structure.

-

Protocol: A sample of pure this compound is dissolved in a suitable deuterated solvent (e.g., pyridine-d₅). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[9] 2D-NMR experiments are performed to establish connectivity between protons and carbons.

-

Data Interpretation:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling interactions. Specific signals for anomeric protons of the sugar, methyl groups, olefinic protons, and cyclopropyl protons are identified.[2][9]

-

¹³C NMR: Shows the number of carbon atoms in the molecule and their types (e.g., carbonyl, olefinic, oxymethine). The chemical shifts confirm the presence of the cycloartane skeleton, the lactone, the carboxylic acid, and the glucose unit.[2][9]

-

2D-NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are used to establish long-range correlations between protons and carbons, which is essential for connecting the sugar unit to the aglycone and for assigning the complex quaternary carbons of the triterpene core.[9]

-

A summary of the key spectroscopic data that would be obtained for this compound is presented below.

| Spectroscopic Data | Key Observations and Interpretations |

| FAB-MS | Observation of a pseudomolecular ion [M+H]⁺ consistent with the molecular formula C₃₆H₅₄O₁₀. |

| ¹H NMR | Signals corresponding to cyclopropyl methylene protons, multiple methyl singlets and doublets, an olefinic proton, oxymethine protons of the aglycone, and the anomeric proton of the β-D-glucose unit. |

| ¹³C NMR | Approximately 36 carbon signals, including those for a carbonyl carbon of a lactone, a carboxylic acid carbon, olefinic carbons, oxymethine carbons (including the anomeric carbon of glucose), and characteristic signals for the cycloartane skeleton. |

Biological Signaling Pathway

The intense sweetness of this compound strongly suggests its interaction with the sweet taste receptor in humans. This receptor is a G-protein coupled receptor (GPCR) composed of a heterodimer of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[10][11]

When a sweet molecule like this compound binds to the extracellular domain of the TAS1R2/TAS1R3 receptor, it induces a conformational change that activates an intracellular signaling cascade.

Pathway Description:

-

Receptor Binding: this compound binds to the TAS1R2/TAS1R3 receptor on the surface of taste receptor cells in the taste buds.[10]

-

G-Protein Activation: This binding activates the associated G-protein, gustducin.[10]

-

Second Messenger Production: Activated gustducin stimulates the enzyme phospholipase Cβ2 (PLCβ2), which leads to the production of the second messenger inositol trisphosphate (IP₃).[10]

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca²⁺) into the cytoplasm.[10]

-

Channel Opening and Depolarization: The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to an influx of Na⁺ ions and depolarization of the taste receptor cell.[10]

-

Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter.[10]

-

Signal to Brain: ATP activates afferent nerve fibers, which transmit the signal to the brain, resulting in the perception of a sweet taste.

Conclusion

This compound is a structurally complex triterpene glycoside with significant potential as a natural, high-intensity sweetener. Its chemical structure has been rigorously established through a combination of isolation techniques and advanced spectroscopic analysis, primarily mass spectrometry and multi-dimensional NMR. The understanding of its chemical properties and its likely interaction with the TAS1R2/TAS1R3 sweet taste receptor provides a solid foundation for further research into its applications in the food and pharmaceutical industries. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in their future investigations of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 5. jchemrev.com [jchemrev.com]

- 6. US5198427A - Natural intense sweeteners - Google Patents [patents.google.com]

- 7. Fast Atom Bombardment - Creative Proteomics [creative-proteomics.com]

- 8. Fast atom bombardment - Wikipedia [en.wikipedia.org]

- 9. essencejournal.com [essencejournal.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Abrusoside A from Abrus precatorius

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Abrusoside A, a notable triterpene glycoside found in the leaves of Abrus precatorius. This document details the experimental protocols, quantitative data, and analytical methods pertinent to this compound, serving as a vital resource for professionals in natural product chemistry and drug development.

Abrus precatorius, a member of the Fabaceae family, is a plant recognized for its diverse phytochemical composition and traditional medicinal uses.[1][2] The leaves of this plant are particularly significant as they contain several sweet-tasting compounds, including a group of triterpene glycosides known as abrusosides.[3] Among these, this compound, along with its analogues B, C, and D, has garnered scientific interest.[4][5] These compounds are based on the novel cycloartane-type aglycone, abrusogenin.[4]

Data Presentation: Phytochemical Profile and Properties

The chemical composition of Abrus precatorius is rich and varied, with different parts of the plant containing distinct bioactive compounds.[6] The leaves are a primary source of triterpene glycosides, flavonoids, and alkaloids.[1][6]

Table 1: Key Phytochemical Constituents of Abrus precatorius Leaves

| Compound Class | Specific Compounds Identified | Reference(s) |

| Triterpene Glycosides | This compound, Abrusoside B, Abrusoside C, Abrusoside D, Abrusoside E, Glycyrrhizin | [1][3][4][6][7] |

| Flavonoids | Luteolin, Abrectorin, Orientin, Isoorientin, Vitexin | [2][8][9] |

| Alkaloids | Abrine, Choline, Hypaphorine, Precatorine, Trigonelline | [1][7][10] |

| Other Compounds | Abruslactone A, Pinitol, Stigmasterol, β-Sitosterol | [1][3][7] |

This compound is distinguished by its intense sweetness. Sensory evaluations have quantified this property, making it a subject of interest for natural sweetener research.

Table 2: Quantitative Data for this compound

| Property | Value / Description | Reference(s) |

| Compound Type | Triterpene Glycoside | [4] |

| Aglycone | Abrusogenin | [3][4] |

| Sweetness Potency | 30-100 times sweeter than sucrose (for Abrusosides A-D) | [3][4] |

| Molecular Mass (m/z) | 646.8 | [11] |

| Toxicity | Found to be non-acutely toxic in mice and non-mutagenic. | [4] |

Experimental Protocols

The isolation of this compound from Abrus precatorius leaves involves a multi-step process of extraction, fractionation, and purification. The following protocols are synthesized from various reported methodologies.[5][8][10]

1. Preparation of Plant Material

-

Collection and Drying: Fresh leaves of Abrus precatorius are collected, washed thoroughly with water to remove debris, and shade-dried for an extended period (e.g., fifteen days) to preserve the chemical constituents.[8]

-

Pulverization: The completely dried leaves are ground into a fine powder using a mechanical grinder. For certain procedures, the powder may be sterilized.[8]

2. Extraction

-

Solvent Selection: Methanol, often in an aqueous solution (e.g., 80% methanol or a 4:1 methanol-water mixture), is a commonly used solvent for extracting abrusosides due to their glycosidic nature.[5][8]

-

Method: Hot extraction using a Soxhlet apparatus for an extended period (e.g., 36 hours) is an effective method to ensure comprehensive extraction of the target compounds.[8][12]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (40-50°C) to yield a viscous residue.[8]

3. Fractionation and Purification

-

Solvent Partitioning: The concentrated crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme involves:

-

Precipitation: The pH of the n-BuOH fraction can be adjusted (e.g., to pH 10), followed by the addition of methanol to induce the precipitation of the abrusosides.[5]

-

Column Chromatography: The semi-purified fraction is further purified using column chromatography.[10]

-

Stationary Phase: Silica gel (e.g., mesh size 60-120) is commonly used as the adsorbent.[10][13]

-

Mobile Phase: A gradient elution system with solvents of increasing polarity is employed. For instance, starting with a non-polar solvent like petroleum ether and gradually introducing a more polar solvent like ethyl acetate or methanol allows for the separation of different compounds.[3][14] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[13]

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to assess the purity of the isolated fractions.[8][13] A mobile phase such as butanol:acetic acid:water (4:1:5) can be used, with visualization achieved using reagents like vanillin-H₂SO₄ spray followed by heating.[8][15]

4. Structural Characterization The definitive structure of the isolated this compound is elucidated using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[5][11]

-

Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H, ¹³C) and 2D (COSY, HETCOR) NMR spectroscopy is used to determine the precise structure and stereochemistry of the molecule.[3][5]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[5]

Visualized Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation of this compound.

Caption: A step-by-step workflow for isolating this compound.

Signaling Pathways

While this compound is well-characterized chemically, the current body of scientific literature does not extensively detail its specific interactions with cellular signaling pathways. Its primary documented biological activity is its intense sweetness, which implies an interaction with taste receptors on the tongue. Further research is required to elucidate any potential downstream signaling effects or other pharmacological activities that may be relevant to drug development professionals.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Ethno botanical and Phytophrmacological potential of Abrus precatorius L.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. essencejournal.com [essencejournal.com]

- 4. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. biochemjournal.com [biochemjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. The potential of Abrus precatorius leaves in arthritis alleviation computational approaches through lC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijsra.net [ijsra.net]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Abrusoside A: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrusoside A is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the primary natural sources and distribution of this compound, alongside detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources and Distribution

This compound is predominantly found in the plant species Abrus precatorius, a legume also known as jequirity bean or rosary pea. This plant is native to India and is found in tropical and subtropical regions worldwide.

Distribution within the Plant:

-

Primary Source: The leaves of Abrus precatorius are the most significant source of this compound.[1][2][3]

-

Aerial Parts: Besides the leaves, the aerial parts of the plant also contain this compound and its analogues (Abrusoside B, C, and D).

-

Seeds: While the seeds of Abrus precatorius are rich in other bioactive compounds, including the toxic protein abrin, they are not the primary source of this compound.

The concentration of this compound and other saponins can vary based on geographical location, climate, and the age of the plant.

Quantitative Data

While specific quantitative data for the yield of pure this compound is not extensively reported in the available literature, studies on the extraction of related compounds and total saponins from Abrus precatorius leaves provide valuable insights.

| Extraction Parameter | Solvent/Method | Plant Part | Yield/Concentration | Reference |

| Total Saponins | - | Leaves | 202.25 ± 9.25 mg/100g | [4] |

| Ethanolic Extract Yield | Ethanol | Leaves | 9.6% (w/w) | [5] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a synthesized methodology based on common practices for the extraction and isolation of triterpenoid saponins from plant materials.

Objective: To extract and isolate this compound from the dried leaves of Abrus precatorius.

Materials and Reagents:

-

Dried and powdered leaves of Abrus precatorius

-

Methanol (MeOH)

-

Distilled water (H₂O)

-

n-Butanol (n-BuOH)

-

Silica gel for column chromatography (60-120 mesh)

-

Solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard analytical grade reagents

Procedure:

-

Extraction:

-

Macerate the dried and powdered leaves of Abrus precatorius with 80% methanol in water (v/v) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water.

-

Perform liquid-liquid partitioning of the aqueous suspension sequentially with n-hexane, chloroform, and n-butanol.

-

Collect the n-butanol fraction, which will be enriched with saponins, including this compound.

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

-

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane or chloroform).

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform:Methanol gradients from 100:0 to 80:20).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol:Water, 8:2:0.2).

-

Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to detect saponins.

-

Combine the fractions containing the compound of interest (this compound) based on the TLC profile.

-

-

Purification:

-

Subject the combined fractions to further chromatographic purification steps (e.g., preparative TLC or re-column chromatography) until a pure compound is obtained.

-

The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).

-

Characterization of this compound

The structural elucidation of the isolated pure compound is performed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD₃OD or C₅D₅N).

-

Analysis: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish the connectivity of protons and carbons and to confirm the structure of the aglycone and the sugar moiety, as well as their linkage.

Mass Spectrometry (MS):

-

Technique: Employ High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analysis: Determine the accurate mass of the molecular ion to deduce the molecular formula of this compound. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information about the aglycone and the sugar sequence. The molecular formula for this compound is C₃₆H₅₄O₁₀.

Biological Activity and Signaling Pathways

While the leaf extracts of Abrus precatorius have been reported to possess various pharmacological activities, including anti-inflammatory and anticancer properties, the specific biological activities and signaling pathways directly modulated by pure this compound are not yet extensively elucidated.

Given the known anti-inflammatory and apoptotic effects of compounds from Abrus precatorius, it is plausible that this compound may interact with key signaling pathways involved in these processes, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation. Further research is required to confirm the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound, a triterpenoid saponin from the leaves of Abrus precatorius, presents an interesting subject for further pharmacological investigation. This technical guide provides a foundational understanding of its natural sources, methods for its extraction and isolation, and techniques for its structural characterization. The detailed protocols and compiled data herein are intended to facilitate future research into the quantitative analysis, biological activities, and potential therapeutic applications of this natural compound. Further studies are warranted to fully elucidate the specific mechanisms of action and signaling pathways modulated by this compound.

References

- 1. jchemrev.com [jchemrev.com]

- 2. CN102086224A - Preparation method of Abrusoside D - Google Patents [patents.google.com]

- 3. chemijournal.com [chemijournal.com]

- 4. office2.jmbfs.org [office2.jmbfs.org]

- 5. Arthritis alleviation: unveiling the potential in Abrus precatorius macerated oil - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Abrusoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abrusoside A is a naturally occurring triterpene glycoside first isolated from the leaves of Abrus precatorius. It is distinguished by its intense sweet taste, reported to be approximately 30 to 100 times sweeter than sucrose on a weight basis. This property positions it as a compound of significant interest for the development of non-caloric sweeteners. Structurally, it is a cycloartane-type triterpenoid saponin. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, comprehensive experimental protocols for its isolation and characterization, and an examination of its interaction with the sweet taste signaling pathway. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams in the DOT language.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Amorphous powder | [Choi et al., 1989] |

| Melting Point | 288-290 °C | [Choi et al., 1989] |

| Optical Rotation | [α]D +14.2° (c 0.4, MeOH) | [Choi et al., 1989] |

| Solubility | DMSO: ≥ 100 mg/mLH₂O: < 0.1 mg/mLEtOH: < 0.1 mg/mL | [MedChemExpress] |

Chemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₅₄O₁₀ | [1][2][3][4][5][6] |

| Molecular Weight | 646.81 g/mol | [1] |

| CAS Number | 124962-06-7 | [1][2][4][5][6] |

| IUPAC Name | (1S,3R,6S,7S,8R,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane-7-carboxylic acid | [2] |

| IR (KBr) νₘₐₓ (cm⁻¹) | 3400 (br, OH), 1740 (δ-lactone C=O), 1690 (COOH), 1635 (C=C) | [Choi et al., 1989] |

| FAB-MS (m/z) | Positive Ion: 669 [M+Na]⁺Negative Ion: 645 [M-H]⁻ | [Choi et al., 1989] |

Computed Chemical Properties

| Property | Value | Reference(s) |

| XLogP3-AA | 5.3 | [2] |

| Hydrogen Bond Donor Count | 5 | [2][7] |

| Hydrogen Bond Acceptor Count | 10 | [7] |

| Rotatable Bond Count | 6 | [7] |

| Topological Polar Surface Area | 162.98 Ų | [7] |

| Heavy Atom Count | 46 | [2][7] |

| Complexity | 1300 | [2] |

¹H and ¹³C NMR Spectroscopic Data

The following tables present the ¹H and ¹³C NMR chemical shifts for this compound, as reported by Choi et al. (1989), recorded in pyridine-d₅.

¹H NMR Data (Pyridine-d₅, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-25 | 6.84 | d | 6.0 |

| Glc H-1' | 4.90 | d | 7.5 |

| H-22 | 4.88 | dd | 11.0, 5.0 |

| H-3 | 3.42 | dd | 11.5, 4.5 |

| H-20 | 2.90 | m | |

| Me-27 | 1.90 | s | |

| Me-18 | 1.34 | s | |

| Me-30 | 1.25 | s | |

| Me-21 | 1.05 | d | 7.0 |

| Me-29 | 0.99 | s | |

| H-19a | 0.78 | d | 4.5 |

| H-19b | 0.55 | d | 4.5 |

¹³C NMR Data (Pyridine-d₅, 100.6 MHz)

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 21.0 | 19 | 29.8 |

| 2 | 27.0 | 20 | 36.3 |

| 3 | 89.0 | 21 | 18.0 |

| 4 | 40.5 | 22 | 77.8 |

| 5 | 47.4 | 23 | 32.1 |

| 6 | 21.2 | 24 | 144.5 |

| 7 | 26.2 | 25 | 129.8 |

| 8 | 48.0 | 26 | 167.3 |

| 9 | 20.1 | 27 | 20.9 |

| 10 | 26.5 | 28 | 176.5 |

| 11 | 28.3 | 29 | 19.3 |

| 12 | 32.6 | 30 | 28.2 |

| 13 | 45.5 | Glc-1' | 107.0 |

| 14 | 49.0 | Glc-2' | 75.5 |

| 15 | 35.8 | Glc-3' | 78.8 |

| 16 | 28.3 | Glc-4' | 71.8 |

| 17 | 52.5 | Glc-5' | 78.3 |

| 18 | 18.2 | Glc-6' | 62.9 |

Experimental Protocols

The following protocols are based on the original methods described for the isolation and characterization of this compound.

Isolation and Purification of this compound

This protocol details the extraction and chromatographic purification of this compound from the leaves of Abrus precatorius.

-

Extraction: Dried and milled leaves of A. precatorius are exhaustively extracted with 80% aqueous methanol at room temperature.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a syrupy residue.

-

Solvent Partitioning (1): The residue is partitioned between diethyl ether (Et₂O) and water. The aqueous layer is retained.

-

Solvent Partitioning (2): The aqueous layer is acidified to pH 3 with a suitable acid and then partitioned against n-butanol (n-BuOH). The n-BuOH layer, containing the glycosides, is collected.

-

Precipitation: The n-BuOH extract is adjusted to pH 10 with ammonium hydroxide. Methanol is then added to precipitate the crude glycoside mixture. The precipitate is collected by filtration or centrifugation.

-

Vacuum Liquid Chromatography (VLC): The crude glycoside mixture is subjected to VLC on a silica gel column. Elution is performed using a solvent gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the VLC step are pooled and further purified using preparative reverse-phase HPLC on a C18 column with a methanol-water gradient as the mobile phase.

-

Final Product: Fractions containing pure this compound are combined and lyophilized to yield an amorphous powder.

Spectroscopic Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in ~0.5 mL of pyridine-d₅.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent signal.

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer using the same sample.

-

-

Mass Spectrometry (MS):

-

Method: Fast Atom Bombardment (FAB-MS) is the originally reported method. Modern alternatives include Electrospray Ionization (ESI-MS).

-

Positive Ion Mode: A peak corresponding to the sodium adduct [M+Na]⁺ is expected.

-

Negative Ion Mode: A peak corresponding to the deprotonated molecule [M-H]⁻ is expected.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of finely ground this compound.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Key functional groups to observe include hydroxyl (broad peak ~3400 cm⁻¹), lactone and carboxylic acid carbonyls (~1740 and 1690 cm⁻¹), and carbon-carbon double bonds (~1635 cm⁻¹).

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in methanol.

-

Analysis: Scan the absorbance from 200 to 400 nm. Due to the lack of an extensive chromophore system, only weak end absorption is expected.

-

Biological Activity and Signaling Pathway

The primary biological activity of this compound is its potent sweet taste. This is mediated through the activation of the sweet taste receptor, a G-protein coupled receptor (GPCR) composed of a heterodimer of the T1R2 and T1R3 subunits.

Sweet Taste Signaling Pathway

The interaction of a sweet molecule like this compound with the taste receptor cells in the taste buds initiates a downstream signaling cascade, leading to the perception of sweetness in the brain.

-

Receptor Binding: this compound binds to the Venus Flytrap Domain (VFD) of the T1R2 subunit of the T1R2/T1R3 heterodimeric sweet taste receptor located on the surface of taste receptor cells.[8]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, which activates the associated heterotrimeric G-protein, gustducin. The α-subunit of gustducin dissociates.

-

Second Messenger Production: The activated α-gustducin subunit stimulates the enzyme phospholipase C-β2 (PLCβ2).

-

Calcium Release: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R3) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[4]

-

Channel Activation and Depolarization: The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5). The opening of TRPM5 allows an influx of Na⁺ ions, leading to depolarization of the taste receptor cell.[4]

-

Neurotransmitter Release: The depolarization of the cell, along with the elevated Ca²⁺ levels, causes the release of ATP through the CALHM1/3 channel.

-

Nerve Signal Transmission: ATP acts as a neurotransmitter, activating purinergic receptors on adjacent afferent nerve fibers. This generates an action potential that is transmitted to the gustatory cortex in the brain, resulting in the perception of a sweet taste.

Conclusion

This compound is a well-characterized triterpene glycoside with significant potential as a natural, high-intensity sweetener. Its physical and chemical properties have been thoroughly documented, providing a solid foundation for its application in food science and drug development. The established protocols for its isolation and characterization enable the production of high-purity material for further study. Understanding its mechanism of action through the T1R2/T1R3 sweet taste receptor pathway is key to harnessing its sweetening properties effectively and safely. Further research may focus on optimizing its production, evaluating its metabolic fate and long-term safety, and exploring any other potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Taste receptor - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. File:Signal Transaction of the Sweet Taste.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. chemijournal.com [chemijournal.com]

- 7. Activation of a Sweet Taste Receptor by Oleanane-Type Glycosides from Wisteria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to Elucidating the Biosynthesis of Abrusoside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and a strategic approach to fully elucidate the biosynthetic pathway of Abrusoside A, a highly sweet cycloartane-type triterpenoid glycoside from Abrus precatorius. Given the burgeoning interest in natural sweeteners and the pharmacological potential of saponins, a thorough understanding of the biosynthesis of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches.

While the complete enzymatic cascade leading to this compound remains to be fully characterized, this document consolidates the current knowledge on triterpenoid saponin biosynthesis to propose a putative pathway. Furthermore, it offers detailed experimental protocols for the identification and functional characterization of the key enzymes involved, namely cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the ubiquitous isoprenoid pathway, leading to the formation of the cycloartane skeleton, which is subsequently modified and glycosylated. The proposed pathway can be divided into three key stages:

Stage 1: Formation of the Cycloartane Skeleton

Like other triterpenoids, the biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene. In plants, this crucial step is catalyzed by oxidosqualene cyclases (OSCs). For cycloartane-type saponins, the key enzyme is cycloartenol synthase (CAS) , which directs the cyclization towards the formation of cycloartenol.

Stage 2: Tailoring of the Aglycone (Abrusogenin Biosynthesis)

Following the formation of the cycloartenol backbone, a series of oxidative modifications are required to produce the specific aglycone of this compound, known as abrusogenin. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) . While the specific CYP450s from Abrus precatorius have not yet been identified, their activities are predicted to include hydroxylation and subsequent oxidation reactions at various positions on the cycloartenol ring structure to form the characteristic functional groups of abrusogenin.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the abrusogenin aglycone. This glycosylation is carried out by UDP-glycosyltransferases (UGTs) , which utilize nucleotide-activated sugars as donors. The specific UGTs responsible for attaching the glucose and other potential sugar residues to abrusogenin at specific positions are yet to be discovered.

A diagrammatic representation of the proposed biosynthetic pathway is presented below.

Quantitative Data Summary

Currently, there is a lack of quantitative data regarding the biosynthesis of this compound. The following table serves as a template for researchers to populate as data becomes available through the experimental protocols outlined in this guide.

| Parameter | Enzyme | Substrate | Product | Value | Units | Reference |

| Km | ApCAS | 2,3-Oxidosqualene | Cycloartenol | Data not available | µM | |

| kcat | ApCAS | 2,3-Oxidosqualene | Cycloartenol | Data not available | s-1 | |

| Km | Candidate ApCYP450 | Cycloartenol | Oxidized Intermediate | Data not available | µM | |

| kcat | Candidate ApCYP450 | Cycloartenol | Oxidized Intermediate | Data not available | s-1 | |

| Km | Candidate ApUGT | Abrusogenin | This compound | Data not available | µM | |

| kcat | Candidate ApUGT | Abrusogenin | This compound | Data not available | s-1 | |

| Metabolite Concentration | - | Cycloartenol | - | Data not available | µg/g FW | |

| Metabolite Concentration | - | Abrusogenin | - | Data not available | µg/g FW | |

| Metabolite Concentration | - | This compound | - | Data not available | µg/g FW |

Ap refers to Abrus precatorius.

Experimental Protocols for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway requires a multi-pronged approach, combining bioinformatics, molecular biology, and biochemistry.

Identification of Candidate Genes from Abrus precatorius

The availability of transcriptome and genome sequence data for Abrus precatorius is a critical resource for identifying candidate genes encoding the enzymes of the this compound pathway.

Workflow for Candidate Gene Identification:

Detailed Methodology:

-

Transcriptome Mining:

-

Obtain RNA-seq data from A. precatorius tissues known to accumulate this compound (e.g., leaves). Transcriptome analysis of plants treated with elicitors like methyl jasmonate can be particularly useful, as these treatments often upregulate secondary metabolite biosynthesis genes.

-

Perform de novo assembly of the transcriptome if a reference genome is not used.

-

Annotate the assembled transcripts by sequence homology searches (BLASTx) against protein databases (e.g., NCBI nr, UniProt) to identify transcripts encoding for CAS, CYP450s, and UGTs.

-

-

Genome Mining:

-

Utilize the available genome sequence of A. precatorius.

-

Perform tBLASTn searches against the genome using known triterpenoid biosynthesis enzymes as queries to identify homologous gene models.

-

Analyze the genomic context of candidate genes, as genes for a specific pathway are sometimes clustered.

-

-

Co-expression Analysis:

-

Analyze transcriptome data from different tissues or treatments to identify genes that are co-expressed with a known pathway gene (e.g., cycloartenol synthase). Genes with expression patterns that correlate with the accumulation of this compound are strong candidates.

-

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function must be validated. Heterologous expression in microbial systems is a common and effective approach.

Workflow for Functional Characterization:

Detailed Protocols:

a) Heterologous Expression of Candidate CYP450s and UGTs:

-

Gene Amplification and Cloning:

-

Amplify the full-length coding sequences of candidate genes from A. precatorius cDNA using PCR with gene-specific primers.

-

Clone the PCR products into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for Saccharomyces cerevisiae). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

-

-

Protein Expression:

-

Transform the expression constructs into the appropriate host cells (E. coli BL21(DE3) or S. cerevisiae).

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

-

Protein Extraction and Purification:

-

Harvest the cells and prepare a crude protein extract by sonication or enzymatic lysis.

-

If using a tagged protein (e.g., His-tag), purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

b) In Vitro Enzyme Assays:

-

CYP450 Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified CYP450, a source of CPR (if not co-expressed), a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and the substrate (e.g., cycloartenol or a suspected intermediate).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Product Analysis: Analyze the extracted products by LC-MS to identify new peaks corresponding to the oxidized products. Further structural elucidation can be performed using NMR spectroscopy.

-

-

UGT Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified UGT, the aglycone substrate (e.g., abrusogenin), and a UDP-sugar donor (e.g., UDP-glucose).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C).

-

Reaction Termination and Product Analysis: Stop the reaction and analyze the products directly by LC-MS to detect the formation of the glycosylated product (this compound).

-

Conclusion and Future Perspectives

The complete elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. The methodologies outlined in this guide, leveraging the available genomic and transcriptomic resources for Abrus precatorius, provide a clear roadmap for researchers. The identification and characterization of the specific CYP450s and UGTs will not only provide fundamental insights into the biosynthesis of this important natural sweetener but also pave the way for its biotechnological production. The successful reconstitution of the pathway in a microbial host could lead to a sustainable and scalable source of this compound, meeting the growing demand for natural, high-intensity sweeteners and enabling further exploration of its pharmacological properties.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Abrusoside A and its related glycosides, derived from the leaves of Abrus precatorius. While the seeds of this plant contain the highly toxic protein abrin, the triterpene glycosides found in the leaves, including Abrusosides A, B, C, and D, have demonstrated a significantly different and more favorable safety profile. This document synthesizes available quantitative toxicological data, details the experimental protocols used for their assessment, and visualizes key experimental workflows and cellular pathways. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the potential of these compounds for therapeutic applications.

Introduction

Abrus precatorius, a plant belonging to the Fabaceae family, is known for its dichotomous chemical composition. The seeds are a source of abrin, a potent toxalbumin that inhibits protein synthesis, leading to severe toxicity and fatality.[1][2] In stark contrast, the leaves contain a series of sweet-tasting cycloartane-type triterpene glycosides, namely Abrusosides A, B, C, and D.[3][4] this compound is a prominent member of this group.[5] Preliminary safety testing has indicated that these glycosides are innocuous, passing acute toxicity and mutagenicity evaluations.[3][6] This guide focuses on the toxicological data available for these specific glycosides and the leaf extracts from which they are derived, providing a basis for their safety assessment.

Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound, its related glycosides, and various leaf extracts of Abrus precatorius are summarized below. It is important to note that specific LD50 values for purified Abrusosides are not detailed in the available literature; however, they have been reported as non-toxic in preliminary studies.[3][4]

| Substance | Test Type | Species/System | Route of Administration | Result | Reference |

| Abrusosides A-D | Acute Toxicity | Mice | - | Non-toxic | [3][4] |

| Abrusosides A-D | Mutagenicity (Ames Test) | Salmonella typhimurium TM677 | In vitro | Non-mutagenic | [3][4] |

| Ethanolic Leaf Extract | Acute Oral Toxicity | Mice | Oral | Safe up to 1500 mg/kg | |

| Aqueous Leaf Extract | Sub-acute Toxicity | Rats | Oral | Toxic effects observed at 400, 800, and 1600 mg/kg | [7][8] |

| Acetone Leaf Extract | Acute Oral Toxicity (LD50) | Rats | Oral | 187 mg/kg | [9] |

| 70% Methanol Leaf Extract | Acute Oral Toxicity (LD50) | Rats | Oral | 3942 mg/kg | [9] |

| Aqueous Leaf Extract | Cytotoxicity (IC50) | Mastocytoma cells (P815) | In vitro | 200 µg/mL | [10] |

| Ethanolic Leaf Extract | Cytotoxicity (IC50) | Mastocytoma cells (P815) | In vitro | 43.94 µg/mL | [10] |

| Aqueous Leaf Extract | Cytotoxicity | Breast cancer cells (MDA-MB-231) | In vitro | >75% inhibition at 600 µg/mL | [11] |

Experimental Protocols

This section details the methodologies for key toxicological assays cited in the assessment of this compound and related compounds.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is employed to assess the acute toxic effects of a substance following oral administration.

-

Principle: A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level. The outcome of this first step determines the dosage for the next step (either higher or lower). The process continues until the substance's toxicity allows for its classification into a GHS category.

-

Animal Model: Typically, a single sex of rodents (often female rats) is used.

-

Dosage: The test uses a series of fixed doses: 5, 50, 300, and 2000 mg/kg body weight.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage.

-

Animals are observed for mortality and clinical signs of toxicity at least twice on the day of dosing and daily thereafter for 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The classification is based on the number of animals that die at specific dose levels.

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are then treated with various concentrations of the test substance and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

-

The plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or an acidic solution of SDS) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the substance that inhibits 50% of cell growth) is often determined.

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in their growth medium). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

-

Strains: Multiple strains are used (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).

-

Procedure:

-

The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, a liver enzyme extract that can mimic mammalian metabolism).

-

The bacteria are then plated on a minimal agar medium that lacks histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have undergone reverse mutation and can now grow without histidine) is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

Brine Shrimp Lethality Assay

This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of compounds.

-

Principle: The assay determines the lethality of a substance to brine shrimp nauplii (Artemia salina). The concentration at which 50% of the nauplii die (LC50) is determined.

-

Procedure:

-

Brine shrimp eggs are hatched in artificial seawater to obtain nauplii.

-

A specific number of nauplii (e.g., 10-15) are added to vials containing artificial seawater.

-

The test substance is added to the vials at various concentrations.

-

The vials are incubated for 24 hours under a light source.

-

After 24 hours, the number of surviving nauplii is counted.

-

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined using statistical methods.

Visualizations: Workflows and Pathways

Experimental Workflows

References

- 1. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.3.6. Cytotoxic Assay Using Brine Shrimp Lethality Assay (BSLA) [bio-protocol.org]

- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Studies on the toxicity of an aqueous extract of the leaves of Abrus precatorius in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Cytotoxic and pro-apoptotic effects of Abrus precatorius L. on human metastatic breast cancer cell line, MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

Abrusoside A: A Review of Biological Activities and Future Directions

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Abrusoside A is a naturally occurring triterpenoid glycoside isolated from the leaves of Abrus precatorius Linn., a plant belonging to the Fabaceae family.[1] This plant, commonly known as Jequirity or Rosary Pea, has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including inflammation, skin diseases, and diabetes.[2][3] this compound, along with its analogs (Abrusosides B, C, and D), is notable for its intensely sweet taste, reported to be 30 to 100 times sweeter than sucrose.[4] While the sweetening properties of this compound are well-documented, its specific biological activities remain largely underexplored. This technical guide provides a comprehensive review of the current state of knowledge regarding the biological activities associated with this compound, primarily through studies on the extracts of Abrus precatorius leaves, and outlines potential avenues for future research.

It is critical to note that the majority of the existing research has been conducted on crude extracts or fractions of Abrus precatorius, which contain a complex mixture of phytochemicals, including flavonoids, alkaloids, and other terpenoids.[5][6] Therefore, while this compound is a known constituent of these extracts, the biological activities described herein cannot be solely and definitively attributed to it. This guide will clearly distinguish between data obtained from extracts and those from isolated compounds.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of Abrus precatorius extracts and other isolated compounds. This data provides a foundation for understanding the potential therapeutic applications of its constituents, including this compound.

Table 1: Anti-inflammatory Activity of Abrus precatorius Extracts

| Extract/Compound | Assay | Model System | Concentration/Dose | % Inhibition/Effect | IC50 Value | Reference |

| Methanol:water (9:1) fraction of leaf extract | Carrageenan-induced paw edema | Wistar albino rats | 400 mg/kg | 51.92% | - | [7] |

| Methanol:water (1:9) fraction of leaf extract | Carrageenan-induced paw edema | Wistar albino rats | 400 mg/kg | 46.34% | - | [7] |

| Methanol:water (9:1) fraction of leaf extract | Inhibition of albumin denaturation | In vitro | 200 µg/ml | 57.23% | 96.04 µg/ml | [7] |

| Methanol:water (1:9) fraction of leaf extract | Inhibition of albumin denaturation | In vitro | 200 µg/ml | 51.92% | - | [7] |

| Methanol:water (9:1) fraction of leaf extract | Membrane stabilization (RBC) | In vitro | 200 µg/ml | 67.1% | 123.49 µg/ml | [7] |

| Water extract of leaves | Croton oil-induced ear edema | Rats | - | 67.10% | - |

Table 2: Anti-diabetic Activity of Abrus precatorius Extracts

| Extract/Compound | Assay | Model System | Dose | Effect | Reference |

| Crude glycoside from seed | Alloxan-induced diabetes | Rabbits | 50 mg/kg | 73.2% peak reduction in blood glucose | [8] |

| Methanolic leaf extract | Streptozotocin-induced diabetes | Rats | 200 mg/kg/day for 28 days | 32.39% reduction in blood glucose | [9] |

| Ethanolic leaf extract | Alloxan/Nicotinamide-induced diabetes | Rats | 100 mg/kg | 68.67% decrease in mean blood glucose | [1] |

Table 3: Cytotoxic Activity of Abrus precatorius Extracts and Isolated Compounds

| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |

| Stigmasterol hemihydrate | MDA-MB-231 (Breast cancer) | MTT | 74.2 µg/ml | [5] |

| β-monolinolein | MDA-MB-231 (Breast cancer) | MTT | 13.2 µg/ml | [5] |

| Aqueous leaf extract | MDA-MB-231 (Breast cancer) | MTT | >75% inhibition at 600 µg/ml | [10] |

| Ethanolic seed extract | MCF-7 (Breast cancer) | MTT | 60.89 µg/ml | [11] |

| Ethyl acetate seed extract | MCF-7 (Breast cancer) | MTT | 143.8 µg/ml | [11] |

| Ethyl acetate seed extract (Soxhlet) | Hep2C (Cervical cancer) | MTT | - | [12] |

| 70% Ethanolic seed extract (Maceration) | Hep2C (Cervical cancer) | MTT | - | [12] |

| Ethyl acetate seed extract (Soxhlet) | HeLa (Cervical cancer) | MTT | - | [12] |

| 70% Ethanolic seed extract (Soxhlet) | HeLa (Cervical cancer) | MTT | 26.26 ± 1.09 µg/mL | [12] |

Table 4: Antioxidant Activity of Abrus precatorius Leaf Extracts

| Extract | Assay | IC50 Value | Reference |

| Methanolic leaf extract | DPPH radical scavenging | 62.86 ± 0.68 µg/mL | [4] |

| Methanolic leaf extract (APM) | DPPH radical scavenging | 190.76 ± 0.23 µg/ml | [13] |

| Hydroalcoholic leaf extract (APHA) | DPPH radical scavenging | 201.48 ± 2.99 µg/ml | [13] |

| Aqueous leaf extract (APA) | DPPH radical scavenging | 245.48 ± 6.12 µg/ml | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of the biological activities of Abrus precatorius constituents.

Isolation of this compound

A general procedure for the isolation of Abrusosides from the leaves of Abrus precatorius involves the following steps[1]:

-

Extraction: The dried and powdered leaves are extracted with a methanol-water mixture (e.g., 4:1).

-

Partitioning: The resulting extract is concentrated and partitioned between diethyl ether and water. The aqueous fraction is then acidified (e.g., to pH 3) and partitioned with n-butanol.

-

Precipitation: The n-butanol fraction is adjusted to a basic pH (e.g., pH 10), and methanol is added to precipitate the abrusosides.

-

Chromatography: The precipitate is further purified using column chromatography on silica gel, eluting with a solvent system such as ethyl acetate, methanol, and water in various ratios.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

-

Animals: Wistar albino rats are typically used.

-

Induction of Edema: A subs-plantar injection of carrageenan (e.g., 0.1 ml of a 1% solution) is administered into the right hind paw of the rats.

-

Treatment: The test substance (e.g., fractions of A. precatorius leaf extract) is administered orally at a specified dose (e.g., 200 or 400 mg/kg body weight) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[7]

In Vivo Anti-diabetic Assay: Alloxan-Induced Diabetes in Rabbits

This model is used to evaluate the hypoglycemic effects of a substance.

-

Animals: Male rabbits are used.

-

Induction of Diabetes: Diabetes is induced by a single intravenous injection of alloxan monohydrate (e.g., 150 mg/kg body weight).

-

Treatment: The diabetic rabbits are treated orally with the test substance (e.g., crude glycoside from A. precatorius seed at 50 mg/kg). A control group receives normal saline, and a positive control group receives a standard anti-diabetic drug like chlorpropamide.

-

Measurement: Blood glucose levels are measured at different time intervals (e.g., 5, 10, 20, 30, 40, 60, and 168 hours) after treatment.

-

Analysis: The percentage reduction in blood glucose is calculated and compared between the treated and control groups.[8]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media and conditions.

-

Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test substance (e.g., extracts or isolated compounds from A. precatorius) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the substance that inhibits 50% of cell growth) is determined.[5][10]

Mandatory Visualizations

Workflow for Bioassay-Guided Fractionation

The following diagram illustrates a general workflow for the isolation and biological screening of compounds like this compound from Abrus precatorius leaves.

Hypothetical Anti-inflammatory Signaling Pathway for this compound

Based on the observed anti-inflammatory activity of Abrus precatorius extracts, a plausible mechanism of action for its constituents, including potentially this compound, could involve the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.[4][5][8]

Discussion and Future Directions

The available literature strongly suggests that extracts from Abrus precatorius leaves possess significant anti-inflammatory, anti-diabetic, and cytotoxic properties. These activities are likely due to the synergistic or individual effects of the various phytochemicals present, including this compound. However, the lack of studies on isolated this compound makes it impossible to definitively assign these activities to this specific compound.

The sweet-tasting nature of this compound, coupled with the traditional use of the plant for inflammatory and metabolic disorders, presents a compelling case for further investigation. Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

In Vitro Biological Screening: Systematic evaluation of the anti-inflammatory, anti-diabetic, and anti-cancer activities of purified this compound using a panel of in vitro assays. This should include determining IC50 values and elucidating the dose-response relationships.

-

Mechanism of Action Studies: Investigation into the molecular mechanisms underlying any observed biological activities. For example, if anti-inflammatory activity is confirmed, studies should explore its effects on key signaling pathways such as NF-κB and MAPK, and on the expression of inflammatory mediators like COX-2, TNF-α, and various interleukins.[2][8]

-

In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models are necessary to confirm the efficacy and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives of this compound and its aglycone, abrusogenin, could provide insights into the structural features required for biological activity and potentially lead to the development of more potent and selective therapeutic agents.

Conclusion

This compound is a fascinating natural product with well-established sweetening properties. While the extracts of its source plant, Abrus precatorius, exhibit a wide range of promising biological activities, the specific pharmacological profile of isolated this compound remains a significant knowledge gap. The data and protocols presented in this guide serve as a foundation for future research aimed at unlocking the full therapeutic potential of this unique triterpenoid glycoside. Rigorous scientific investigation is required to validate the traditional medicinal uses of Abrus precatorius and to determine the specific contribution of this compound to its pharmacological effects. Such studies could pave the way for the development of novel drugs for the treatment of inflammatory diseases, diabetes, and cancer.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 6. [PDF] Evaluation of Anti-inflammatory and Analgesic activity of Abrus precatorious leaves on Albino rats | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antihyperglycemic and Insulin Secretagogue Activities of Abrus precatorius Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biology-journal.org [biology-journal.org]

- 11. researchgate.net [researchgate.net]

- 12. chemijournal.com [chemijournal.com]

- 13. researchgate.net [researchgate.net]

Ethnobotanical Uses of Abrusoside A-Containing Plants: A Technical Guide for Researchers

An exploration into the traditional medicinal applications, phytochemical properties, and molecular mechanisms of Abrusoside A, a bioactive compound found predominantly in the Abrus genus.

Introduction

This compound, a triterpene glycoside, is a significant bioactive compound primarily isolated from plants of the Abrus genus, most notably Abrus precatorius L.[1]. This plant, commonly known as Rosary Pea or Jequirity, has a rich history in traditional medicine systems across the globe, where various parts of the plant are utilized to treat a wide array of ailments.[2][3][4] This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound, with a focus on Abrus precatorius, and delves into the phytochemical analysis, isolation protocols, and the molecular mechanisms underlying its observed pharmacological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Ethnobotanical Landscape of Abrus Species

The genus Abrus comprises several species, with Abrus precatorius being the most well-documented for its medicinal uses and as a source of this compound.[1][5]

Abrus precatorius L.

Abrus precatorius is a perennial climber recognized for its brightly colored seeds.[6] Traditionally, its leaves, roots, and seeds have been employed in various medicinal preparations.[2][7] It is crucial to note that while the leaves and roots are widely used, the seeds contain the highly toxic protein abrin, requiring careful handling and processing.[3]

The ethnobotanical applications of Abrus precatorius are extensive and vary by geographical region. A summary of these uses is presented in Table 1. Many of these traditional applications point towards anti-inflammatory, analgesic, and antimicrobial properties, which are now being investigated scientifically.[3][8]

Abrus fruticulosus Wight & Arn.

Abrus fruticulosus is another species within the genus that has been utilized in traditional medicine, although it is less studied than A. precatorius. Ethnobotanical information suggests its use for conditions such as headaches and carbuncles.[5] While phytochemical analyses have been conducted on various Abrus species, the specific quantification of this compound in A. fruticulosus is not as extensively documented as in A. precatorius.[5] Further research is warranted to fully characterize its phytochemical profile and validate its traditional uses.

Phytochemical Profile and Quantitative Analysis

The primary source of this compound is the leaves of Abrus precatorius.[1] Phytochemical screening of this plant has revealed a diverse array of bioactive compounds, including alkaloids, flavonoids, terpenoids, and saponins.[3][9]

Table 1: Ethnobotanical Uses of Abrus precatorius

| Plant Part | Traditional Use | Reported Pharmacological Rationale |

| Leaves | Cough, cold, mouth ulcers, skin diseases, swellings, nerve tonic.[6][7] | Anti-inflammatory, antimicrobial, analgesic.[3][8] |

| Roots | Jaundice, cough, abdominal pain, snake bites, skin infections.[2][6] | Diuretic, anti-inflammatory, antimicrobial.[3] |

| Seeds | Contraception, baldness, sciatica, sedative (used with extreme caution).[6] | Antifertility, anti-inflammatory.[3] |

Table 2: Quantitative Analysis of Bioactive Compounds in Abrus precatorius Leaf Extract

| Compound Class | Method | Reported Concentration | Reference |

| Total Phenols | Spectrophotometry | 81.66 ± 8.49 mg/g | [1] |

| Total Flavonoids | Spectrophotometry | 1.02 ± 0.08 mg/g | [1] |

| This compound | HR-MS | Molecular Formula: C36H54O10 | [1] |

| Gallic Acid | HPLC | Variable depending on extract | [10] |

| Quercetin | HPLC | Variable depending on extract | [10] |

| Rutin | HPLC | Variable depending on extract | [10] |

Experimental Protocols

Isolation and Purification of this compound from Abrus precatorius Leaves

The following protocol outlines a general procedure for the isolation of this compound, compiled from various phytochemical studies.[1][2][11]

Workflow for this compound Isolation

Methodology:

-

Plant Material Preparation: Fresh leaves of Abrus precatorius are collected, washed, and shade-dried. The dried leaves are then pulverized into a fine powder.[5]

-

Extraction: The powdered leaves are subjected to Soxhlet extraction using a mixture of methanol and water (e.g., 80% methanol or a 4:1 ratio).[1][5]

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between water and diethyl ether to remove nonpolar compounds. The aqueous fraction is retained.[1]

-

Acidification and Further Partitioning: The aqueous fraction is acidified (e.g., to pH 3) and then partitioned with n-butanol. The n-butanol fraction, containing the glycosides, is collected.[1]

-

pH Adjustment and Precipitation: The pH of the n-butanol fraction is adjusted to 10, and methanol is added to induce the precipitation of abrusosides.[1]

-

Chromatographic Purification: The precipitate is further purified using column chromatography with silica gel as the stationary phase and a suitable solvent system. High-Performance Liquid Chromatography (HPLC) can be employed for final purification and quantification.[11][12]

-

Structural Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

In vitro Anti-inflammatory Assay: Inhibition of NF-κB Activation

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on the NF-κB signaling pathway in cultured cells.

Experimental Workflow for NF-κB Inhibition Assay

Methodology:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Protein Extraction: After a specific incubation period, cytoplasmic and nuclear proteins are extracted from the cells.

-

Western Blot Analysis: The protein extracts are subjected to Western blotting to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IKK (p-IKK), phosphorylated IκBα (p-IκBα), and the nuclear translocation of the p65 subunit.

-

Data Analysis: The band intensities are quantified to determine the effect of this compound on the activation of the NF-κB pathway.

Molecular Mechanisms of Action: Anti-inflammatory Effects

The traditional use of Abrus precatorius for inflammatory conditions is supported by modern pharmacological studies. The anti-inflammatory effects of compounds from this plant are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6][13][14][15][16]

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, potentially by preventing the phosphorylation of IKK or IκBα, thereby blocking NF-κB nuclear translocation.[13][14][15][16]

Modulation of the MAPK Signaling Pathway